2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride
CAS No.: 54996-05-3
Cat. No.: VC0133233
Molecular Formula: C12H24ClNO2
Molecular Weight: 249.779
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54996-05-3 |
|---|---|
| Molecular Formula | C12H24ClNO2 |
| Molecular Weight | 249.779 |
| IUPAC Name | ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H23NO2.ClH/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9;/h9,13H,6-8H2,1-5H3;1H |
| Standard InChI Key | OHVFDPJAYRBUEB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC(NC(C1)(C)C)(C)C.Cl |
Introduction
Chemical Identity and Physical Properties
2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride is a well-characterized organic compound with established chemical identity parameters. Its structure consists of a piperidine ring with four methyl substituents at positions 2 and 6, an ethyl ester group at position 4, and exists as a hydrochloride salt.
The fundamental chemical identifiers and physical properties of this compound are presented in Table 1 below:
| Property | Value |
|---|---|
| CAS Number | 54996-05-3 |
| Molecular Formula | C₁₂H₂₄ClNO₂ |
| Molecular Weight | 249.78 g/mol |
| IUPAC Name | ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride |
| Canonical SMILES | CCOC(=O)C1CC(NC(C1)(C)C)(C)C.Cl |
| InChI | InChI=1S/C12H23NO2.ClH/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9/h9,13H,6-8H2,1-5H31H |
| InChI Key | OHVFDPJAYRBUEB-UHFFFAOYSA-N |
| Physical Description | White to off-white crystalline powder |
| Solubility | Soluble in chloroform, dichloromethane, DMSO |
The compound appears as a white to off-white crystalline powder and is notable for its stability under controlled conditions. The tetramethyl groups at the 2 and 6 positions create significant steric hindrance around the nitrogen atom, which influences its chemical behavior and reactivity patterns in various synthetic applications .
Structural Characteristics
The structure of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride features several important elements that determine its chemical behavior:
The piperidine ring serves as the central scaffold, providing a heterocyclic amine structure. The four methyl groups (two at position 2 and two at position 6) create substantial steric hindrance around the nitrogen atom, affecting its nucleophilicity and participation in various chemical reactions. The ethyl ester group at position 4 offers a reactive site for further chemical transformations, including hydrolysis, reduction, and nucleophilic substitution reactions.
The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents compared to its free base form. This salt formation also modulates the reactivity of the nitrogen atom, making it less prone to oxidation and other undesired reactions .
Synthesis and Preparation Methods
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride employs several established organic chemistry procedures. Understanding these synthetic routes is crucial for researchers aiming to prepare this compound for various applications.
Traditional Synthetic Pathways
The primary synthesis route typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting intermediate is then treated with hydrogen chloride to form the hydrochloride salt.
Another approach involves the esterification of 2,2,6,6-tetramethyl-4-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst, followed by treatment with hydrogen chloride. This method may be preferred when starting from the carboxylic acid derivative rather than the ketone precursor.
Optimization Parameters
Several key parameters affect the efficiency of the synthesis:
-
Reaction temperature: Typically maintained between 20-50°C for optimal yields
-
Solvent selection: Common choices include ethanol, tetrahydrofuran, or dichloromethane
-
Catalyst type and loading: Affects reaction rate and selectivity
-
Reaction time: Usually ranges from 2-24 hours depending on conditions
-
Purification methods: Recrystallization from appropriate solvents enhances product purity
Applications in Organic Synthesis
2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride serves as a versatile building block in organic synthesis, finding applications across multiple domains of chemistry.
Synthesis of Complex Molecular Structures
The primary application of this compound lies in the synthesis of 2,2,6,6-tetramethyl quinuclidines . Quinuclidines represent important bicyclic structures used in pharmaceutical research and the development of bioactive compounds. The tetramethyl-substituted piperidine structure serves as a crucial intermediate in constructing these complex molecular frameworks.
The compound also contributes to the synthesis of various nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceutical agents. The controlled reactivity of the nitrogen atom, modulated by the tetramethyl substitution pattern, allows for selective transformations in complex molecular environments.
Role in Specialized Chemical Processes
Beyond serving as a synthetic intermediate, 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride plays roles in:
-
Reagent for stereoselective transformations in asymmetric synthesis
-
Precursor for specialized organocatalysts
-
Building block for hindered amine light stabilizers (HALS)
-
Component in the development of novel materials with specific properties
Table 2 summarizes the key applications of the compound in organic synthesis:
| Application Area | Specific Uses | Relevant Features |
|---|---|---|
| Pharmaceutical Intermediates | Synthesis of potential drug candidates | Controlled nitrogen reactivity |
| Quinuclidine Synthesis | Production of 2,2,6,6-tetramethyl quinuclidines | Structural template |
| Organocatalysis | Development of specialized catalysts | Steric control elements |
| Polymer Chemistry | Precursor for stabilizers and modifiers | Hindered amine functionality |
| Coordination Chemistry | Metal complex formation | Nitrogen binding site |
These diverse applications highlight the versatility of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride in chemical synthesis and materials science .
Biological Activities and Research Findings
While specific biological activity data for 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride remains limited in the literature, there are indications of potential applications in biological systems and research.
Biochemical Interactions
The compound has been studied for its interactions with enzymes and its potential applications in biochemical assays. Its structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways and enzymatic processes.
The tetramethyl-substituted piperidine structure provides unique steric properties that can affect molecular interactions with biological targets. This makes derivatives of this compound interesting candidates for probing structure-activity relationships in biological systems.
Chemical Reactivity and Stability
The chemical behavior of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride is significantly influenced by its structural features, particularly the tetramethyl substitution pattern and the presence of the ethyl ester functional group.
Reactivity Profile
The compound can participate in various chemical transformations, making it valuable in synthetic applications:
-
Ester Hydrolysis: The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction typically proceeds with good yields and provides access to the free acid for further functionalization.
-
Reduction Reactions: The ester functionality can be reduced using appropriate reducing agents (e.g., lithium aluminum hydride, sodium borohydride) to produce the corresponding alcohol derivative.
-
Transesterification: Exchange reactions with other alcohols can produce different ester derivatives, expanding the range of accessible compounds.
-
Nitrogen-Centered Reactions: Despite the steric hindrance, the nitrogen atom can participate in various reactions, particularly after deprotonation or under specific conditions that overcome the steric constraints.
Stability Characteristics
2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride exhibits particular stability characteristics that must be considered for handling and storage:
The compound is stable under normal conditions but requires specific storage parameters to maintain its integrity over time. Recommended storage conditions include temperature control (2-8°C), protection from air and light, and measures to prevent exposure to moisture due to its potential hygroscopic nature .
The tetramethyl substitution pattern contributes to the compound's oxidative stability, making it resistant to degradation pathways that might affect less hindered piperidine derivatives. This enhanced stability is particularly valuable in applications requiring prolonged storage or exposure to potentially oxidizing conditions.
Comparative Analysis with Related Compounds
To better understand the distinctive properties of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride, a comparative analysis with structurally related compounds provides valuable insights.
Comparison with Non-methylated Analogs
Ethyl piperidine-4-carboxylate hydrochloride (CAS: 147636-76-8) represents a non-methylated analog that shares the basic piperidine-4-carboxylate structure but lacks the tetramethyl substitution pattern. This structural difference results in significant variations in chemical behavior and applications.
Table 3 presents a comparative analysis of these compounds:
| Property | 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester HCl | Ethyl piperidine-4-carboxylate HCl |
|---|---|---|
| CAS Number | 54996-05-3 | 147636-76-8 |
| Molecular Formula | C₁₂H₂₄ClNO₂ | C₈H₁₆ClNO₂ |
| Molecular Weight | 249.78 g/mol | 193.67 g/mol |
| Structural Distinction | Four methyl groups at positions 2 and 6 | No methyl substitution |
| Steric Properties | Highly hindered amine | Less hindered amine |
| Nitrogen Reactivity | Reduced due to steric hindrance | More reactive |
| Stability | Enhanced oxidative stability | Less stable to oxidation |
| Primary Applications | Specialized synthesis of hindered structures | General synthetic applications |
The tetramethyl substituents in 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride significantly alter its chemical behavior compared to the non-methylated analog. The increased steric hindrance around the nitrogen atom reduces its nucleophilicity and basicity, leading to more selective reaction patterns and enhanced stability against oxidation .
Comparison with Other Piperidine Derivatives
4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid (CAS: 65402-65-5) represents another related compound that differs from our target compound by having a hydroxyl group at position 4 instead of an ethyl ester group.
This structural variation significantly changes the compound's reactivity profile and applications. While 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride is primarily valued for its role in the synthesis of quinuclidines and related structures, the hydroxy derivative offers different synthetic opportunities due to the presence of the hydroxyl group as an additional reactive site .
These comparisons highlight how subtle structural modifications in the piperidine scaffold can dramatically influence chemical properties and applications, underscoring the unique value of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride in specific synthetic contexts.
Future Research Directions
The study of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride continues to evolve, with several promising research directions emerging in recent years.
Synthetic Methodology Development
Future research may focus on developing improved synthetic routes to 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride, with emphasis on:
-
Green chemistry approaches with reduced environmental impact
-
Catalytic methods for enhanced efficiency and selectivity
-
Continuous flow processes for industrial-scale production
-
Stereoselective syntheses of derivatives with defined stereochemistry at position 4
These methodological advances would expand access to the compound and its derivatives for various applications.
Novel Applications Exploration
Emerging applications of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride and its derivatives may include:
-
Development of new catalytic systems for asymmetric synthesis
-
Exploration of novel pharmaceutical applications based on the tetramethylpiperidine scaffold
-
Investigation of coordination chemistry with various metals for specialized applications
-
Development of advanced materials incorporating the hindered amine structure
These diverse research directions highlight the continuing relevance of this compound in contemporary chemistry and materials science .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume